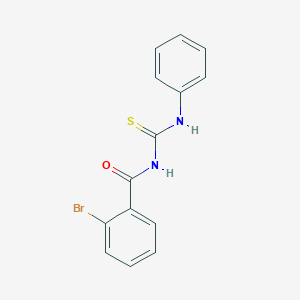
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile, also known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer, and has since been used extensively in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile involves binding to the CB1 and CB2 receptors, which are both G protein-coupled receptors. This binding triggers a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function. 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile has been shown to activate a variety of signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the cAMP/PKA pathway.
Biochemical and Physiological Effects:
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects, and has also been studied for its potential use in treating conditions such as epilepsy, multiple sclerosis, and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile for lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body with a high degree of specificity and control. However, one limitation of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile is its relatively short half-life in the body, which can make it difficult to study the long-term effects of cannabinoid exposure.
Future Directions
There are many potential future directions for research on 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties, such as longer half-lives or greater selectivity for specific receptor subtypes. Another area of interest is the development of novel therapeutic applications for cannabinoids, such as in the treatment of cancer or neurological disorders. Finally, there is a need for further research on the long-term effects of cannabinoid exposure, particularly with regard to potential risks such as addiction or cognitive impairment.
Synthesis Methods
The synthesis of 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile involves several steps, including the reaction of 4-chloroaniline with 4-pyridinecarboxaldehyde to form an intermediate compound, which is then reacted with 2-cyanopropene to yield the final product. The reaction is typically carried out under controlled conditions, with careful monitoring of temperature and reaction time to ensure high yields and purity.
Scientific Research Applications
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile has been widely used in scientific research to study the effects of cannabinoids on the body. It has been shown to bind with high affinity to both the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating various physiological processes. Studies have also shown that 2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, appetite, and other functions.
properties
Product Name |
2-(4-Chloroanilino)-2-(4-pyridinyl)propanenitrile |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
2-(4-chloroanilino)-2-pyridin-4-ylpropanenitrile |
InChI |
InChI=1S/C14H12ClN3/c1-14(10-16,11-6-8-17-9-7-11)18-13-4-2-12(15)3-5-13/h2-9,18H,1H3 |
InChI Key |
XOAMWAGFVRSLTG-UHFFFAOYSA-N |
SMILES |
CC(C#N)(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C#N)(C1=CC=NC=C1)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[11-(4-Methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl]morpholine](/img/structure/B232276.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B232278.png)
![{2-[(2-Methoxyphenyl)sulfanyl]phenyl}methanamine](/img/structure/B232279.png)
![4-(10-oxidothieno[2,3-c][2]benzothiepin-4(9H)-ylidene)piperidine](/img/structure/B232281.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
![6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol](/img/structure/B232295.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)

![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)
![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
